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molecular formula C8H11N3O2 B8734531 1-cyclopentyl-2-nitro-1H-imidazole

1-cyclopentyl-2-nitro-1H-imidazole

Cat. No. B8734531
M. Wt: 181.19 g/mol
InChI Key: LXBSSHPWNMYEEA-UHFFFAOYSA-N
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Patent
US08377983B2

Procedure details

Bromocyclopentane (14 mmol) and 2-nitroimidazole (10 mmol) were used to prepare 1-cyclopentyl-2-nitro-1H-imidazole following the alkylation procedure described for Example 181. The product, thus obtained was reduced under hydrogenation conditions as described in general procedure F to afford 1-cyclopentyl-2-amino-1H-imidazole. This aminoimidazole derivative was converted to 1-cyclopentyl-2-isothiocyanato-1H-imidazole following the general procedure A.
Quantity
14 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1CCCC1.[N+](C1NC=CN=1)([O-])=O.[CH:15]1([N:20]2[CH:24]=[CH:23][N:22]=[C:21]2[N+:25]([O-])=O)[CH2:19][CH2:18][CH2:17][CH2:16]1>>[CH:15]1([N:20]2[CH:24]=[CH:23][N:22]=[C:21]2[NH2:25])[CH2:16][CH2:17][CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
14 mmol
Type
reactant
Smiles
BrC1CCCC1
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N1C(=NC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product, thus obtained

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1C(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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